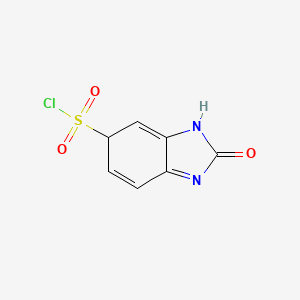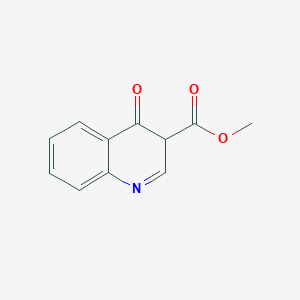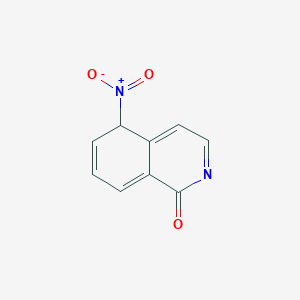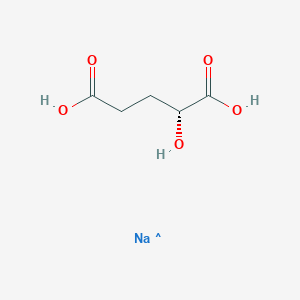
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H5ClN2O3S It is a derivative of benzimidazole, featuring a sulfonyl chloride group at the 5-position and an oxo group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride typically involves the reaction of benzimidazole derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 2-oxo-3,5-dihydrobenzimidazole using chlorosulfonic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxo group at the 2-position can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes, potentially inhibiting their activity. The sulfonyl chloride group is particularly reactive, making it a key functional group in the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar structure but with an oxygen atom in the heterocyclic ring instead of nitrogen.
2-Oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonyl chloride: Contains a sulfur atom in the heterocyclic ring.
1,2-Benzisoxazole-5-sulfonyl chloride: Features an isoxazole ring instead of a benzimidazole ring.
Uniqueness
The presence of both the oxo and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C7H5ClN2O3S |
|---|---|
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
2-oxo-3,5-dihydrobenzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clave InChI |
DESUFUPUNIDWSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)NC2=CC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)









![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)

